Cas no 1803769-81-4 (Methyl 4,5-dimethyl-2-fluorobenzoate)

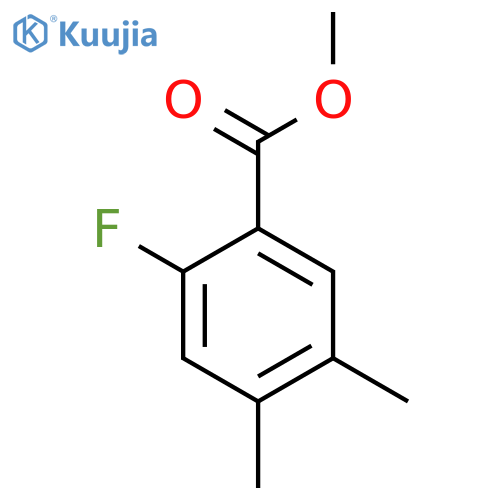

1803769-81-4 structure

商品名:Methyl 4,5-dimethyl-2-fluorobenzoate

CAS番号:1803769-81-4

MF:C10H11FO2

メガワット:182.191546678543

CID:4951069

Methyl 4,5-dimethyl-2-fluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4,5-dimethyl-2-fluorobenzoate

- C1(=C(C)C=C(C(=C1)F)C(=O)OC)C

-

- インチ: 1S/C10H11FO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,1-3H3

- InChIKey: SKYIOQFSGAKRAL-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(C)=C(C)C=C1C(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 193

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 26.3

Methyl 4,5-dimethyl-2-fluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015013584-500mg |

Methyl 4,5-dimethyl-2-fluorobenzoate |

1803769-81-4 | 97% | 500mg |

863.90 USD | 2021-06-21 | |

| Alichem | A015013584-1g |

Methyl 4,5-dimethyl-2-fluorobenzoate |

1803769-81-4 | 97% | 1g |

1,564.50 USD | 2021-06-21 | |

| Alichem | A015013584-250mg |

Methyl 4,5-dimethyl-2-fluorobenzoate |

1803769-81-4 | 97% | 250mg |

470.40 USD | 2021-06-21 | |

| Aaron | AR022LHJ-1g |

Methyl 2-fluoro-4,5-dimethylbenzoate |

1803769-81-4 | 95% | 1g |

$800.00 | 2025-02-13 | |

| Aaron | AR022LHJ-250mg |

Methyl 2-fluoro-4,5-dimethylbenzoate |

1803769-81-4 | 95% | 250mg |

$500.00 | 2025-02-13 |

Methyl 4,5-dimethyl-2-fluorobenzoate 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

1803769-81-4 (Methyl 4,5-dimethyl-2-fluorobenzoate) 関連製品

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬